

# Spectroscopic Data of Ethylhydrazine: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Ethylhydrazine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethylhydrazine** ( $C_2H_8N_2$ ), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of **ethylhydrazine** in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **ethylhydrazine**, both  $^1H$  and  $^{13}C$  NMR provide characteristic signals corresponding to the ethyl and hydrazine moieties.

### $^1H$ NMR Data

The proton NMR spectrum of **ethylhydrazine** is expected to show signals for the methyl ( $CH_3$ ), methylene ( $CH_2$ ), and amine ( $NH$  and  $NH_2$ ) protons. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing effect of the adjacent nitrogen atoms.

Table 1:  $^1H$  NMR Spectroscopic Data for **Ethylhydrazine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub>	~1.1	Triplet (t)	~7.3
CH <sub>2</sub>	~2.7	Quartet (q)	~7.3
NH <sub>2</sub> & NH	Broad singlet(s)	-	-

Note: The chemical shifts of N-H protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. These protons may appear as one or more broad signals.

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum of **ethylhydrazine** is simpler, with two distinct signals corresponding to the two carbon atoms of the ethyl group.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethylhydrazine**

Carbon	Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub>	~15
CH <sub>2</sub>	~50

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **ethylhydrazine** is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 3: IR Spectroscopic Data for **Ethylhydrazine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400-3200	N-H stretch	Hydrazine (-NH <sub>2</sub> )
3300-3100	N-H stretch	Hydrazine (-NH)
2975-2850	C-H stretch	Ethyl (-CH <sub>2</sub> , -CH <sub>3</sub> )
~1600	N-H bend (scissoring)	Hydrazine (-NH <sub>2</sub> )
~1460	C-H bend	Ethyl (-CH <sub>2</sub> )
~1380	C-H bend (symmetric)	Ethyl (-CH <sub>3</sub> )

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of **ethylhydrazine** shows a molecular ion peak and characteristic fragment ions.[\[1\]](#)

Table 4: Mass Spectrometry Data for **Ethylhydrazine**

m/z	Relative Intensity (%)	Proposed Fragment
60	42.8	[C <sub>2</sub> H <sub>8</sub> N <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
45	100	[C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>
43	Moderate	[CH <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>
31	31.0	[CH <sub>5</sub> N] <sup>+</sup>
29	Moderate	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
27	12.6	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol

**Sample Preparation:** A solution of **ethylhydrazine** (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

**Instrumentation and Parameters:**

- **Spectrometer:** A 300 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Parameters:**
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: Typically 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans for a concentrated sample.
  - Spectral Width: 0-12 ppm.
- **$^{13}\text{C}$  NMR Parameters:**
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128 or more scans, depending on the concentration.
  - Spectral Width: 0-60 ppm.

**Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like **ethylhydrazine**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol

Sample Introduction and Ionization (GC-MS):

- Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for volatile amines (e.g., a DB-5ms or equivalent).
- Injection: A small volume (e.g., 1  $\mu\text{L}$ ) of a dilute solution of **ethylhydrazine** in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC inlet.
- GC Conditions:
  - Inlet Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure elution of the analyte.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis:

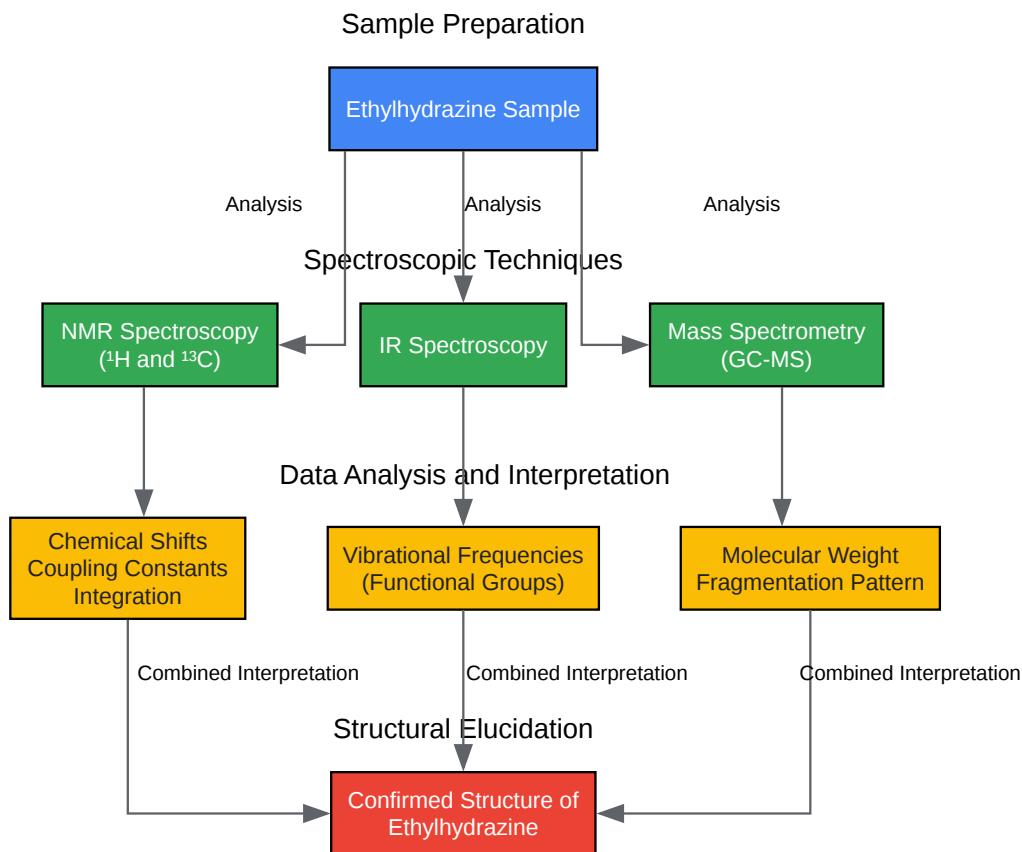
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Scan Range: m/z 20-100.

Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to identify characteristic fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **ethylhydrazine**.

## Spectroscopic Analysis Workflow for Ethylhydrazine

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Caption: A flowchart illustrating the process of **ethylhydrazine** analysis using NMR, IR, and MS.

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## References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b1196685)
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